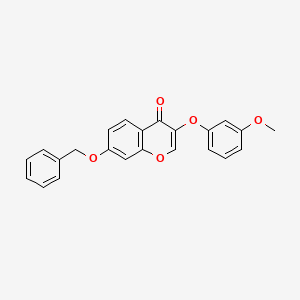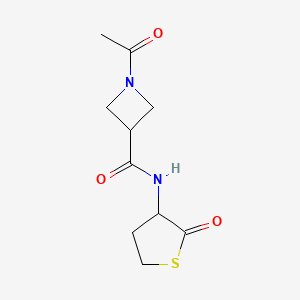
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (ACA) is a synthetic chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound that is composed of an azetidine ring with an acetyl group attached to the nitrogen atom and a fluoren-2-yl group attached to the carbon atom. ACA has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
科学的研究の応用
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has been used in a number of scientific research applications, including in the study of enzyme inhibitors, the study of protein-protein interactions, and the study of cell signaling pathways. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins on the body.
作用機序
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to bind to certain proteins, such as the epidermal growth factor receptor (EGFR). In addition, it has been shown to interfere with various cell signaling pathways, such as the MAPK and JNK pathways.
Biochemical and Physiological Effects
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as COX-2. It has also been shown to bind to certain proteins, such as EGFR, which can result in the inhibition of cell growth and proliferation. In addition, it has been shown to interfere with various cell signaling pathways, such as the MAPK and JNK pathways, which can result in the inhibition of cell proliferation and differentiation.
実験室実験の利点と制限
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. In addition, it is relatively stable and can be stored for long periods of time. However, 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide also has some limitations. It is not very soluble in water, and it has a relatively short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has a great deal of potential for use in future scientific research. It could be used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins on the body. It could also be used to study the effects of various enzymes and proteins on the body, and to study the effects of various cell signaling pathways on the body. In addition, it could be used to develop new drugs and therapies for a variety of diseases and conditions.
合成法
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is typically synthesized through a process known as the Barton-McCombie deoxygenation reaction. This reaction involves the use of an alcohol, an acid, and a base. The alcohol is treated with the acid and the base, which then undergoes dehydration and decarboxylation to form the desired product. The reaction conditions can be modified to vary the yield and purity of the product.
特性
IUPAC Name |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12(22)21-10-15(11-21)19(23)20-16-6-7-18-14(9-16)8-13-4-2-3-5-17(13)18/h2-7,9,15H,8,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKTHJDDDKGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502521.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502529.png)
![1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B6502533.png)


![7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one](/img/structure/B6502571.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine](/img/structure/B6502585.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide](/img/structure/B6502587.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6502590.png)
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-[(2-hydroxyethyl)amino]ethan-1-one](/img/structure/B6502612.png)
![(4Z)-4-[(furan-2-yl)methylidene]-12-[(4-methoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502625.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502627.png)
![9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502629.png)
![9-(2-fluorophenyl)-3-(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502630.png)